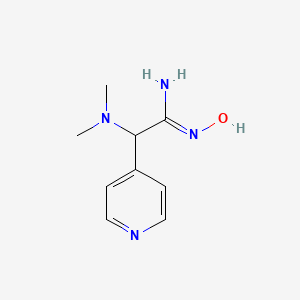![molecular formula C8H7BrO3S B14870520 1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid](/img/structure/B14870520.png)
1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid is a heterocyclic compound with the molecular formula C7H7BrOS This compound is characterized by a thieno[3,4-c]pyran ring system, which is a fused ring structure containing both sulfur and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid typically involves the bromination of a precursor thieno[3,4-c]pyran compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the thieno[3,4-c]pyran ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted thieno[3,4-c]pyran derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and aldehydes.
Aplicaciones Científicas De Investigación
1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and carboxylic acid group can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity. The thieno[3,4-c]pyran ring system may also interact with other molecular targets, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde
- 4H-thieno[3,4-c]pyrrole-1-carboxaldehyde, 3-bromo-5,6-dihydro-5-octyl-4,6-dioxo-
- 7-bromo-1,4-dihydrothieno[3’,2’:5,6]thiopyrano[4,3-c]
Comparison
Compared to similar compounds, 1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group. This combination of functional groups enhances its reactivity and potential for diverse chemical transformations. Additionally, the thieno[3,4-c]pyran ring system provides a rigid and planar structure, which can be advantageous in the design of new materials and drugs.
Propiedades
Fórmula molecular |
C8H7BrO3S |
|---|---|
Peso molecular |
263.11 g/mol |
Nombre IUPAC |
1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C8H7BrO3S/c9-7-4-1-2-12-6(8(10)11)5(4)3-13-7/h3,6H,1-2H2,(H,10,11) |
Clave InChI |
DXJUPPYJXVEQEY-UHFFFAOYSA-N |
SMILES canónico |
C1COC(C2=CSC(=C21)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


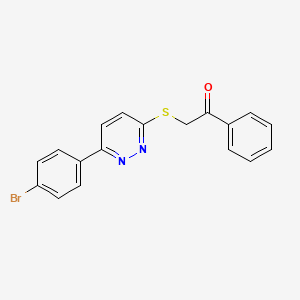
![2-Methyl-2-azaspiro[4.5]decan-6-one hydrochloride](/img/structure/B14870450.png)
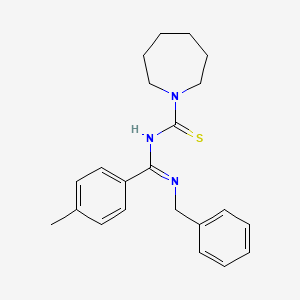
![3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14870453.png)
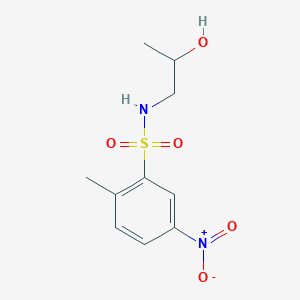
![8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B14870461.png)
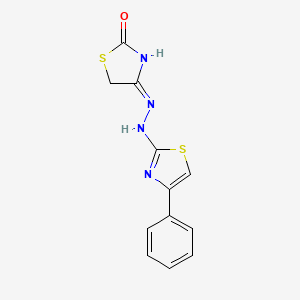
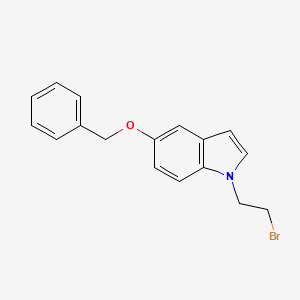

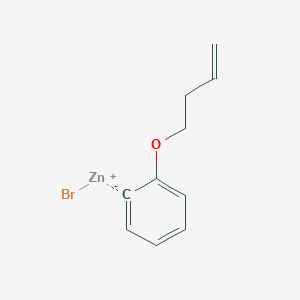
![2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14870497.png)
![2,4-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14870499.png)
